molecular formula C7H3Cl2FO4S B1655267 2,4-Dichloro-5-fluorosulfonylbenzoic acid CAS No. 33866-08-9

2,4-Dichloro-5-fluorosulfonylbenzoic acid

Cat. No.: B1655267
CAS No.: 33866-08-9
M. Wt: 273.06 g/mol
InChI Key: FANYQDYQQRFEDR-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorosulfonylbenzoic acid is an organic compound with the molecular formula C7H3Cl2FO4S It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, one fluorine atom, and a sulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-fluorosulfonylbenzoic acid typically involves the chlorination and sulfonation of fluorobenzoic acid derivatives. One common method includes the reaction of 2,4-dichlorofluorobenzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of catalysts and advanced reaction techniques. For example, the use of composite zeolite solid catalysts has been reported to enhance the efficiency of the reaction . Additionally, the process may involve multiple purification steps to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-fluorosulfonylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different sulfonyl derivatives.

Scientific Research Applications

2,4-Dichloro-5-fluorosulfonylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-fluorosulfonylbenzoic acid involves its interaction with various molecular targets. The sulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and fluorine atoms, along with the sulfonyl group, gives 2,4-Dichloro-5-fluorosulfonylbenzoic acid unique reactivity and properties compared to its analogs. This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous.

Properties

IUPAC Name

2,4-dichloro-5-fluorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANYQDYQQRFEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)F)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308847
Record name NSC210253
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33866-08-9
Record name NSC210253
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC210253
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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